Alcaftadine 3-Carboxylic Acid-d3 is a deuterated derivative of Alcaftadine, a compound primarily known for its application in treating allergic conjunctivitis. This compound acts as an antagonist of the H1 histamine receptor, inhibiting the release of histamine from mast cells, which is crucial in the pathophysiology of allergic reactions. Alcaftadine 3-Carboxylic Acid-d3 is particularly notable for its use in research and development, providing insights into the pharmacokinetics and mechanisms of action of antihistaminic agents.
This compound falls under the category of pharmaceutical active ingredients (APIs) and is classified as an H1 histamine receptor antagonist. It is used in both clinical applications and scientific research to study histamine-related pathways and allergic responses.
The synthesis of Alcaftadine 3-Carboxylic Acid-d3 involves several key steps:
These steps are optimized in industrial settings to maximize yield and purity, often utilizing specific catalysts and controlled reaction conditions such as temperature and pH .
The synthesis may involve the use of deuterated reagents to incorporate deuterium into the molecular structure, enhancing its utility in pharmacokinetic studies and metabolic profiling.
Alcaftadine 3-Carboxylic Acid-d3 has a complex molecular structure characterized by its unique functional groups. The IUPAC name for this compound is sodium 11-(1-(methyl-d3)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine-3-carboxylate.
Alcaftadine 3-Carboxylic Acid-d3 can undergo several chemical transformations:
Common reagents used include oxidizing agents such as manganese dioxide and reducing agents like sodium borohydride.
The specific reaction conditions—such as temperature, solvent choice, and concentration—play a critical role in determining the yield and selectivity of these reactions.
Alcaftadine 3-Carboxylic Acid-d3 functions primarily as an H1 histamine receptor antagonist. Upon administration, it competes with histamine for binding sites on these receptors, thereby blocking histamine's effects on target tissues.
The pharmacokinetic profile indicates that following topical ocular administration, the mean plasma concentration of the active carboxylic acid metabolite reaches approximately 60 pg/mL within 15 minutes. This rapid onset underscores its potential effectiveness in managing allergic symptoms.
The compound exhibits stability under standard laboratory conditions but requires careful handling due to its hygroscopic nature. Its reactivity profile includes susceptibility to oxidation and reduction reactions, making it versatile for further chemical modifications.
Alcaftadine 3-Carboxylic Acid-d3 has significant applications in scientific research, particularly in:
This compound serves as a valuable tool for both academic research and pharmaceutical development aimed at improving allergy treatments .
Alcaftadine 3-Carboxylic Acid-d3 serves as an essential analytical reference standard for investigating the metabolic transformation of alcaftadine, an FDA-approved antihistamine for allergic conjunctivitis. Following topical ocular administration, alcaftadine undergoes rapid in vivo oxidation to form its pharmacologically active carboxylic acid metabolite. The deuterated version (C~19~H~18~D~3~N~3~O~2~, MW: 326.41 g/mol) is isotopically engineered to trace this metabolic conversion pathway with high precision [3] [6]. Researchers utilize this labeled analog in mass spectrometry-based assays to differentiate endogenous metabolites from administered compounds, thereby providing unambiguous detection of the carboxylic acid metabolite in complex biological matrices. The deuterium atoms create a predictable 3 Da mass shift from the non-deuterated metabolite (C~19~H~21~N~3~O~2~, MW: 323.39 g/mol), enabling precise quantification without isotopic interference during LC-MS analyses [1] [5].
The implementation of Alcaftadine 3-Carboxylic Acid-d3 has revolutionized the understanding of alcaftadine's disposition kinetics and metabolic clearance mechanisms. Pharmacokinetic investigations using this isotopic tracer have demonstrated that following bilateral ocular administration of alcaftadine 0.25%, the active carboxylic acid metabolite reaches mean plasma C~max~ values of approximately 3 ng/mL within 1 hour post-dosing, with complete elimination occurring within 12 hours [6]. The deuterated standard enables quantification of metabolic conversion rates, revealing that nearly 65% of ocularly administered alcaftadine undergoes enzymatic oxidation to its carboxylic acid form in vivo. This conversion occurs primarily via aldehyde dehydrogenase enzymes in ocular tissues, with minor hepatic contribution [1] [6].
Metabolic stability studies employing the deuterated analog have further elucidated the compound's resistance to further biotransformation. Unlike the parent alcaftadine which undergoes rapid oxidation, the carboxylic acid metabolite demonstrates remarkable metabolic stability due to its resistance to glucuronidation and absence of significant phase II metabolism. This stability profile contributes to its extended residence time at ocular histamine receptors, explaining its sustained pharmacological effect despite rapid systemic clearance [1] [3].
Within pharmaceutical quality control frameworks, Alcaftadine 3-Carboxylic Acid-d3 fulfills a critical role as a certified reference material for impurity quantification in alcaftadine active pharmaceutical ingredients (APIs) and finished formulations. Regulatory guidelines (ICH Q3A/B) mandate strict control of potentially genotoxic impurities including aldehyde intermediates and carboxylic acid derivatives present in antihistaminic drugs [3] [6]. The deuterated standard enables sensitive detection of the carboxylic acid metabolite at thresholds as low as 0.05% relative to the parent compound – essential for meeting rigorous pharmaceutical specifications.
Current impurity profiling protocols employ the deuterated analog to quantify at least 15 identified impurities in alcaftadine synthesis, including process-related intermediates and degradation products. These include structurally similar compounds such as 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine-2-carboxylic acid and various isomeric impurities [3]. The deuterated standard provides the analytical specificity required to distinguish the target impurity from structurally similar compounds during HPLC-UV and LC-MS analyses, ensuring accurate quantification at levels meeting ICH identification thresholds (typically >0.10%) [3] [6]. Its implementation in quality control laboratories has become indispensable for regulatory filings and batch release testing of ophthalmic formulations containing alcaftadine.
Table 1: Molecular Characterization of Alcaftadine 3-Carboxylic Acid-d3
Property | Specification | Source |
---|---|---|
Chemical Name | 11-(1-Methyl-d₃-piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | [3] |
Molecular Formula | C~19~H~18~D~3~N~3~O~2~ | [3] |
Molecular Weight | 326.41 g/mol | [3] |
CAS Registry | 1795019-71-4 | [3] |
IUPAC Name | 11-(1-(trideuteriomethyl)piperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid | [5] |
Structure Type | Stable Isotope-Labeled Metabolite | [1] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3